(R)-7-Bromo-6-methylchroman-4-amine
Description
(R)-7-Bromo-6-methylchroman-4-amine is a chiral chroman derivative characterized by a bicyclic chroman (benzodihydro-pyran) backbone. The compound features an amine group at position 4, a bromine atom at position 7, and a methyl group at position 6, with the (R)-configuration at the stereogenic center (Figure 1). The bromine substituent enhances electron-withdrawing properties, while the methyl group contributes to steric effects, both of which influence reactivity and binding interactions.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
(4R)-7-bromo-6-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12BrNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1 |
InChI Key |
RETWUVBPVBBQRG-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1Br)OCC[C@H]2N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)OCCC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Bromo-6-methylchroman-4-amine typically involves several steps:
Methylation: The methyl group at the 6th position can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of ®-7-Bromo-6-methylchroman-4-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-7-Bromo-6-methylchroman-4-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, nitriles.
Scientific Research Applications
®-7-Bromo-6-methylchroman-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ®-7-Bromo-6-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Structural Attributes :
- Molecular formula: C₁₀H₁₂BrNO
- Stereochemistry: (R)-configuration at position 2.
- Substituents: Bromo (position 7) , methyl (position 6) .
Synthetic routes for analogous chroman-4-amines often involve palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in related quinoline derivatives (e.g., 7-chloroquinolin-4-amine synthesis using Pd(dba)₂ and BINAP catalysts) .
Structural Isomers and Positional Analogs
6-Bromo-7-methylchroman-4-amine (CAS 13434-19-0)
- Molecular formula: C₁₀H₁₂BrNO (identical to the target compound).
- Substituents : Bromo (position 6), methyl (position 7).
- Key differences : The swapped positions of bromo and methyl groups alter electronic and steric profiles. This isomer may exhibit distinct solubility or biological activity due to altered substituent interactions. For example, bromine at position 6 could reduce steric hindrance compared to position 7 .
7-Bromo-6-fluorochroman-4-one (CAS 27407-12-1)
- Molecular formula : C₉H₆BrFO₂.
- Substituents : Bromo (position 7), fluoro (position 6), ketone (position 4).
- Key differences : The ketone group at position 4 replaces the amine, reducing nucleophilicity. Fluorine’s electronegativity may enhance stability compared to methyl, but the lack of an amine limits its utility in reactions requiring basicity or hydrogen bonding .
Simplified Chroman-4-amines
(S)-Chroman-4-ylamine
- Molecular formula: C₉H₁₁NO.
- Substituents: None (parent chroman structure).
(R)-3,4-Dihydro-2H-chromen-4-amine
- Molecular formula: C₉H₁₁NO (same as (S)-chroman-4-ylamine).
- Key differences : Structural isomerism in the chroman ring system may influence conformational stability and receptor binding .
Data Tables
Table 1: Structural and Commercial Comparison
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | CAS Number | Price (1–5 g) |
|---|---|---|---|---|---|
| (R)-7-Bromo-6-methylchroman-4-amine | C₁₀H₁₂BrNO | 246.12* | Br (7), CH₃ (6) | Not available | Unknown |
| 6-Bromo-7-methylchroman-4-amine | C₁₀H₁₂BrNO | 246.12 | Br (6), CH₃ (7) | 13434-19-0 | Not listed |
| (S)-Chroman-4-ylamine | C₉H₁₁NO | 149.19 | None | Not provided | $1,000–$5,000 |
| 7-Bromo-6-fluorochroman-4-one | C₉H₆BrFO₂ | 261.05 | Br (7), F (6), ketone (4) | 27407-12-1 | Not listed |
*Calculated based on molecular formula.
Research Findings and Implications
Positional Isomerism: The bromo and methyl positions significantly impact steric and electronic properties.
Stereochemistry : The (R)-configuration could confer higher enantioselectivity in chiral environments, making it preferable for asymmetric synthesis or targeted drug design compared to racemic mixtures .
Functional Group Effects : The amine group in chroman-4-amines enables salt formation and hydrogen bonding, critical for pharmaceutical formulations, whereas ketones (e.g., 7-Bromo-6-fluorochroman-4-one) are less reactive in such contexts .
Biological Activity
(R)-7-Bromo-6-methylchroman-4-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, and relevant research findings.
1. Chemical Structure and Properties
This compound is a substituted chroman derivative, characterized by a bromine atom at the 7-position and a methyl group at the 6-position of the chroman ring. The molecular formula is , and it possesses unique properties that influence its biological activity.
2. Synthesis
The synthesis of this compound typically involves the bromination of 6-methylchroman-4-amine under controlled conditions to ensure regioselectivity. Various methods have been reported in literature for synthesizing similar chroman derivatives, emphasizing the importance of reaction conditions in achieving desired yields and purity levels.
3.1 Antioxidant Properties
Research indicates that chroman derivatives exhibit significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. The mechanism often involves scavenging free radicals, thereby protecting cellular components from damage.
3.2 Enzyme Inhibition
Several studies have highlighted the potential of chroman derivatives, including this compound, as inhibitors of various enzymes. For instance, Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase implicated in neurodegenerative diseases, has been targeted by structurally similar compounds with promising inhibitory effects. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance potency against SIRT2, with some derivatives showing IC50 values in the low micromolar range .
3.3 Anti-Cancer Activity
Chroman derivatives have also been evaluated for their anti-cancer properties. A series of functionalized chroman compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .
Case Study 1: SIRT2 Inhibition
In a study focused on SIRT2-selective inhibitors, several chroman derivatives were synthesized and evaluated for their biological activity. Compounds with bromine substitutions showed enhanced selectivity and potency. For example, one derivative exhibited an IC50 value of 1.5 μM against SIRT2, suggesting a strong potential for therapeutic applications in age-related diseases .
Case Study 2: Antioxidant Evaluation
A comparative study assessed the antioxidant capacity of various chroman derivatives using DPPH radical scavenging assays. The results indicated that certain substitutions significantly improved antioxidant activity, providing insights into how structural modifications can enhance biological efficacy .
5. Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Q & A
Basic: What are the common synthetic routes for (R)-7-Bromo-6-methylchroman-4-amine?
Methodological Answer:
The synthesis typically involves bromination of a chroman-4-amine precursor. A widely used approach is regioselective bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dichloromethane or acetic acid) under controlled temperature (0–25°C). For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity (>95%). Reaction yields and regioselectivity depend on substituent positioning; for example, steric hindrance from the 6-methyl group directs bromination to the 7-position .
Basic: How is the stereochemical configuration of this compound confirmed?
Methodological Answer:
The absolute configuration is determined using single-crystal X-ray diffraction (XRD) with programs like SHELXL or SHELXT for structure refinement . Chiral HPLC or supercritical fluid chromatography (SFC) with a polysaccharide-based column (e.g., Chiralpak AD-H) can validate enantiomeric purity. Polarimetry ([α]D) and circular dichroism (CD) spectroscopy provide supplementary stereochemical data. For novel derivatives, XRD is indispensable to resolve ambiguities in spatial arrangement .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:
- Standardize protocols : Use validated cell models (e.g., HEK293 for receptor studies) and control for enantiomeric purity.
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to reconcile disparate results .
Longitudinal studies with time-lagged measurements (e.g., 1-week vs. 1-year effects) can clarify temporal dependencies, as demonstrated in stress-response research .
Advanced: What strategies optimize enantiomeric purity during synthesis?
Methodological Answer:
- Chiral catalysts : Use asymmetric catalysis (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess (ee).
- Kinetic resolution : Exploit differences in reaction rates between enantiomers.
- Crystallization-induced diastereomer resolution : Introduce a chiral resolving agent (e.g., tartaric acid derivatives) to isolate the desired (R)-enantiomer.
Monitor progress via chiral HPLC and optimize solvent systems (e.g., heptane/isopropanol) to improve separation efficiency .
Basic: What analytical techniques confirm the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C6, bromine at C7).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C₁₀H₁₂BrNO₂).
- XRD : Resolves bond lengths, angles, and stereochemistry .
- Elemental Analysis : Validates purity (>95% by combustion analysis) .
Advanced: How to design in vivo studies to assess pharmacokinetics and metabolite profiling?
Methodological Answer:
- Animal models : Use Sprague-Dawley rats or C57BL/6 mice for bioavailability studies. Administer via intravenous (IV) and oral (PO) routes to calculate clearance (CL) and volume of distribution (Vd).
- LC-MS/MS : Quantify plasma concentrations and identify metabolites (e.g., demethylated or deaminated derivatives).
- Tissue distribution : Analyze brain, liver, and kidney homogenates to assess permeability and accumulation.
Reference protocols from analogous chroman derivatives to optimize sampling intervals and dose regimens .
Advanced: How does steric hindrance from the 6-methyl group influence reactivity in downstream modifications?
Methodological Answer:
The 6-methyl group imposes steric constraints, directing electrophilic substitutions (e.g., nitration, sulfonation) to the less hindered 5- or 8-positions. Computational modeling (DFT or molecular mechanics) predicts reactivity hotspots. Experimentally, monitor reaction outcomes via NMR and HPLC to validate regioselectivity. For cross-coupling reactions (e.g., Suzuki-Miyaura), the bromine at C7 serves as a handle for functionalization, while the methyl group stabilizes transition states .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood for synthesis and purification steps.
- Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal.
- Toxicity screening : Perform Ames tests for mutagenicity and acute toxicity assays in zebrafish embryos .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
